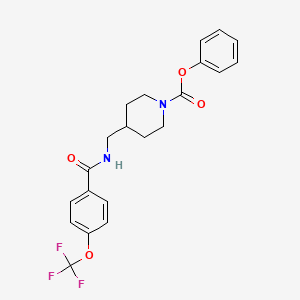

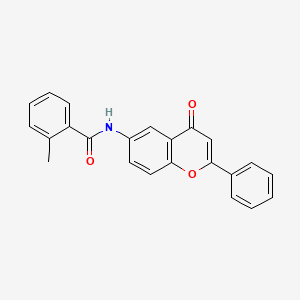

Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate” is a chemical compound that contains a trifluoromethoxy group. This group is known for its electron-withdrawing properties . The compound is related to a class of polymers that have shown promise as anodic materials for electrochromic devices .

Scientific Research Applications

Discovery and Antineoplastic Potential

Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate demonstrates significant cytotoxic properties, surpassing contemporary anticancer drugs in efficacy. It exhibits greater tumor-selective toxicity and can modulate multi-drug resistance. Its mechanisms include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function disruption. This compound also shows promise in antimalarial and antimycobacterial therapies, with a good tolerance profile in short-term mouse studies. Its structure-activity relationships and pharmacokinetics suggest it as a viable antineoplastic drug candidate (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).

Role in D2-like Receptor Ligands

The compound is part of a group of arylcycloalkylamines, which includes phenyl piperidines and piperazines, known for their significant potency and selectivity in binding affinity at D2-like receptors. This specificity plays a crucial role in the development of antipsychotic agents. Exploring the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles has highlighted the importance of composite structure in achieving selectivity and potency at these receptors (D. Sikazwe, Nancy T. Nkansah, R. Altundas, Xue Y. Zhu, B. Roth, V. Setola, S. Ablordeppey, 2009).

Optoelectronic Material Development

This compound derivatives have been investigated for their application in optoelectronic materials. Incorporation into π-extended conjugated systems enhances electroluminescent properties, making these compounds valuable for organic light-emitting diodes, including white OLEDs and red phosphorescent OLEDs. Their structural modifications facilitate the creation of materials for nonlinear optical applications and colorimetric pH sensors (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Environmental and Human Health Impact Studies

Research into the environmental occurrence, fate, and human exposure of this compound and its analogs has increased, highlighting the need for understanding potential health impacts. Studies focus on detecting these compounds in environmental matrices and human samples, exploring pathways of human exposure, and assessing toxicity. Future research directions include investigating novel high molecular weight derivatives, co-exposure effects, and impacts on infants to develop compounds with reduced environmental and health risks (Runzeng Liu, S. Mabury, 2020).

Anticarcinogenic and Toxicity Evaluation

Organotin(IV) complexes, including those related to this compound, have shown excellent anticarcinogenic and toxicity profiles against various cancer cell lines. Their effectiveness is influenced by the coordination positions at Sn and stable ligand–Sn bonds, suggesting their potential as antitumor agents. These complexes present a promising avenue for anticancer drug development, with a focus on minimizing adverse effects while maximizing therapeutic efficacy (Saqib Ali, S. Shahzadi, Imtiaz-ud-Din, 2018).

Properties

IUPAC Name |

phenyl 4-[[[4-(trifluoromethoxy)benzoyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O4/c22-21(23,24)30-18-8-6-16(7-9-18)19(27)25-14-15-10-12-26(13-11-15)20(28)29-17-4-2-1-3-5-17/h1-9,15H,10-14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARBZCMPMYQAMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)

![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734611.png)

![5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734619.png)

![N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2734621.png)

![N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2734623.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2734624.png)

![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)

![(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B2734626.png)

![N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2734632.png)